Halocarban

Vue d'ensemble

Description

Un halocarbone est un composé chimique appartenant à la famille des halocarbures. Les halocarbures sont des composés dans lesquels un ou plusieurs atomes de carbone sont liés par des liaisons covalentes à un ou plusieurs atomes d’halogène (fluor, chlore, brome ou iode) . Ces composés sont connus pour leurs applications diverses dans divers domaines, notamment la médecine, l’industrie et les sciences environnementales.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Les halocarbures peuvent être synthétisés par plusieurs méthodes :

Addition d’halogènes aux alcènes : Cette méthode implique l’addition de molécules d’halogène (par exemple, chlore, brome) aux alcènes, en suivant la règle de Markovnikov ou l’effet Kharash.

Hydrohalogénation des alcènes : Ce processus implique l’addition d’halogénures d’hydrogène (par exemple, chlorure d’hydrogène, bromure d’hydrogène) aux alcènes.

Conversion des alcools en halogénoalcanes : Les alcools peuvent être convertis en halogénoalcanes en remplaçant le groupe hydroxyle par un atome d’halogène.

Méthodes de production industrielles : Sur le plan industriel, les halocarbures sont produits à l’aide de procédés chimiques à grande échelle qui mettent en œuvre les voies de synthèse susmentionnées. Ces méthodes sont fiables et rentables, ce qui rend les halocarbures facilement disponibles pour diverses applications .

Analyse Des Réactions Chimiques

Photodissociation and Radical Formation

Halocarbons undergo photodissociation under UV radiation, releasing halogen atoms:

These reactions initiate radical chemistry, with subsequent reactions involving O₂, OH, and other atmospheric species .

Reaction with Hydroxyl Radicals (OH)

OH radicals abstract hydrogen atoms from halocarbons, forming water and haloalkyl radicals:

Rate constants for OH reactions with HFCs (e.g., CF₃CH₂F, CHF₂) and HCFCs (e.g., CF₂ClBr) are documented in Table 4.2-1 .

Thermochemical Data and Group Additivity Values

Recent research provides thermodynamic properties for 16,813 halocarbons using density functional theory (DFT) and group additivity (GAV) methods . Key findings:

Standard Enthalpies of Formation

-

Mono-halogens (e.g., CF₄): Predicted ΔfH° values deviate from G4 calculations by <3 kcal/mol .

-

Mixed-halogens (e.g., CF₃Br): Long-distance interaction groups are critical for accuracy, reducing errors by 5 kcal/mol .

Group Additivity Values (GAVs)

Table 4 lists 2,041 derived GAVs, including:

| Group Type | Count |

|---|---|

| Benson Groups | 226 |

| Hydrogen Bond Increments | 1,421 |

| Long-Distance Interactions | 147 |

Tropospheric Oxidation

Haloalkyl radicals (R·) react with O₂ to form peroxy radicals (RO₂):

Subsequent reactions include:

-

H-atom abstraction by OH:

-

C-C bond dissociation :

Carbonyl Product Formation

Oxidation yields carbonyl compounds like HCOF, HCOCI, and COF₂, summarized in Table 4.2-2 .

Implications for Environmental and Combustion Modeling

-

Ozone Depletion Potentials : HCFCs (e.g., CF₂ClBr) exhibit lower ODPs than CFCs but remain significant .

-

Combustion Mechanisms : Thermochemical data enhances hydrocarbon combustion models, particularly for flame suppressants like CF₃Br .

Data Tables

Table 4.2-1: OH Reaction Rate Constants

| Compound | Rate Constant (cm³·molecule⁻¹·s⁻¹) |

|---|---|

| CHF₂ | |

| CF₂ClBr | |

| CF₃CH₂F |

Table 4: Halogen GAVs

| Group Type | Count |

|---|---|

| Benson Groups | 226 |

| Hydrogen Bond Increments | 1,421 |

| Long-Distance Interactions | 147 |

Applications De Recherche Scientifique

Environmental Applications

Halocarbons play a crucial role in atmospheric chemistry and climate science. Their emissions and degradation products can significantly impact both the ozone layer and global warming.

Climate Change Research

Research indicates that halocarbons contribute to climate change by influencing atmospheric conditions. For example, the Montreal Protocol has successfully reduced the production of ozone-depleting substances; however, new challenges have emerged with the discovery of unregulated halocarbons that could affect the recovery of the ozone layer .

Case Study: Atmospheric Measurement Expansion

A recent project aims to expand atmospheric measurement coverage to better understand halocarbon emissions globally. This research combines numerical modeling with laboratory experiments to assess the long-term impacts of these compounds on climate dynamics .

Marine Ecosystems

Halocarbon emissions from marine sources, particularly tropical seaweeds, have been documented. The emission rates vary based on environmental factors such as pH and irradiance, highlighting the biological control over halocarbon concentrations in marine ecosystems .

Data Table: Halocarbon Emissions from Seaweeds

| Seaweed Species | Major Halocarbon Emitted | Emission Rate (μg/g/h) |

|---|---|---|

| Kappaphycus alvarezii | CHBr3 (Bromoform) | 0.45 |

| Phaeophyceae | CH2BrCl | 0.32 |

| Ulva lactuca | CH2I2 | 0.12 |

This table summarizes findings from studies investigating halocarbon emissions from selected seaweed species under varying pH conditions.

Pharmaceutical Applications

Halocarbons are integral to pharmaceutical manufacturing, particularly in peptide synthesis and as anesthetic agents.

Peptide Synthesis

Halocarbon Life Sciences is a leading supplier of high-purity trifluoroacetic acid, essential for peptide synthesis. Their innovative purification technologies support both laboratory-scale procedures and large-scale manufacturing processes .

Case Study: Trifluoroacetic Acid in Drug Development

Trifluoroacetic acid is utilized as a solvent and reagent in synthesizing active pharmaceutical ingredients (APIs), enhancing the stability and efficacy of biologically active compounds .

Anesthetic Applications

Halocarbon compounds such as isoflurane and sevoflurane are widely used in inhalation anesthesia for both human and veterinary medicine. These compounds provide effective anesthesia with minimal environmental impact due to their short atmospheric lifetimes .

Data Table: Common Halocarbon Anesthetics

| Compound | Use | Environmental Impact |

|---|---|---|

| Isoflurane | Inhalation Anesthesia | Low ozone depletion potential |

| Sevoflurane | Inhalation Anesthesia | Minimal global warming potential |

Agricultural Applications

Halocarbons also find applications in agriculture, particularly as intermediates in agrochemical production.

Agrochemical Intermediates

Fluorinated compounds derived from halocarbons are used to synthesize pesticides and herbicides that are effective against a wide range of pests while minimizing environmental impact .

Case Study: Development of Fluorinated Pesticides

Research has shown that fluorinated agrochemicals exhibit enhanced efficacy compared to their non-fluorinated counterparts, leading to increased yields and reduced chemical usage in crop production .

Mécanisme D'action

Le mécanisme d’action des halocarbures implique leur interaction avec diverses cibles moléculaires et voies :

Liaison aux canaux ioniques : Les halocarbures peuvent se lier aux canaux ioniques, modifiant leur activité et affectant l’excitabilité cellulaire.

Interaction avec les enzymes : Ils peuvent inhiber ou activer les enzymes, influençant les voies métaboliques.

Impact sur les membranes cellulaires : Les halocarbures peuvent s’intégrer dans les membranes cellulaires, affectant leur fluidité et leur perméabilité.

Comparaison Avec Des Composés Similaires

Les halocarbures peuvent être comparés à d’autres composés similaires tels que :

Halogénoalcanes : Composés avec des atomes de carbone liés par des liaisons simples et un ou plusieurs atomes d’halogène.

Halogénoalcènes : Composés avec une ou plusieurs doubles liaisons entre les atomes de carbone et les atomes d’halogène.

Halogénoaromatiques : Composés avec des atomes de carbone liés dans des cycles aromatiques et des atomes d’halogène.

Unicité : Les halocarbures sont uniques en raison de leurs propriétés chimiques diverses et de leur large gamme d’applications. Leur capacité à subir diverses réactions chimiques et leur stabilité en font des produits précieux dans de nombreux domaines .

Composés similaires :

Chlorocarbures : Ne contenant que du carbone et du chlore.

Fluorocarbures : Ne contenant que du carbone et du fluor.

Bromocarbures : Ne contenant que du carbone et du brome.

Activité Biologique

Halocarbons, a class of compounds comprising carbon and halogen elements, have garnered significant attention due to their diverse biological activities and environmental impacts. This article explores the biological activity of halocarbons, focusing on their metabolic pathways, toxicological effects, and implications for human health and the environment.

Overview of Halocarbons

Halocarbons include a wide range of compounds such as chlorofluorocarbons (CFCs), hydrofluorocarbons (HFCs), and brominated compounds. These substances are often used in industrial applications, refrigeration, and as fire suppressants. However, their persistence in the environment and potential for bioaccumulation raise concerns about their biological effects.

Metabolism of Halocarbons

Research indicates that halocarbons undergo various metabolic processes that can lead to the formation of reactive intermediates, including free radicals. A study highlighted the detection of halocarbon radicals during electrochemical reduction processes, suggesting that these radicals may play a role in the toxicity associated with halocarbon exposure .

Table 1: Common Halocarbon Compounds and Their Biological Effects

Cardiac Sensitization

One notable area of research involves the cardiac effects of halocarbons. Specifically, Halon 1301 has been implicated in inducing cardiac sensitization, which increases the risk of arrhythmias when combined with adrenergic stimuli. In vitro studies using neonatal rat cardiomyocytes demonstrated that exposure to Halon 1301 resulted in significant alterations in conduction velocity and inter-spike intervals when exposed to epinephrine .

- Key Findings :

- Exposure to Halon 1301 decreased conduction velocity by 38% when combined with epinephrine.

- The combination led to a unique electrophysiological signature that may explain increased arrhythmic risk.

Environmental Impact on Emission Rates

Halocarbon emissions are also influenced by environmental factors. A study examined the emissions from tropical seaweeds and found that lower pH levels significantly increased halocarbon emissions from certain species. This suggests that ocean acidification could exacerbate the release of these compounds into the atmosphere .

Case Study 1: Halon Exposure in Firefighters

Firefighters are frequently exposed to halon during fire suppression activities. A study indicated that repeated exposure could lead to chronic respiratory issues and cardiovascular problems due to the combined effects of halon and smoke inhalation. Monitoring programs have been recommended to assess long-term health impacts on this occupational group.

Case Study 2: Environmental Monitoring of HFCs

In a comprehensive atmospheric study across Europe, researchers utilized advanced modeling techniques to assess HFC emissions. The findings showed significant discrepancies between reported emissions and actual atmospheric concentrations, highlighting the need for improved emission inventories and regulatory measures .

Propriétés

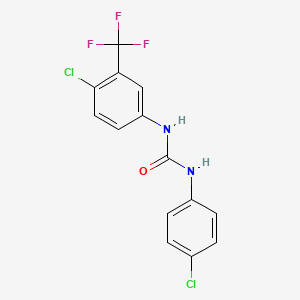

IUPAC Name |

1-(4-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2F3N2O/c15-8-1-3-9(4-2-8)20-13(22)21-10-5-6-12(16)11(7-10)14(17,18)19/h1-7H,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSXZJXLKAJIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048684 | |

| Record name | Cloflucarban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-77-7 | |

| Record name | Halocarban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloflucarban [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halocarban | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(4-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cloflucarban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Halocarban | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFLUCARBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5ZZY3DC5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.